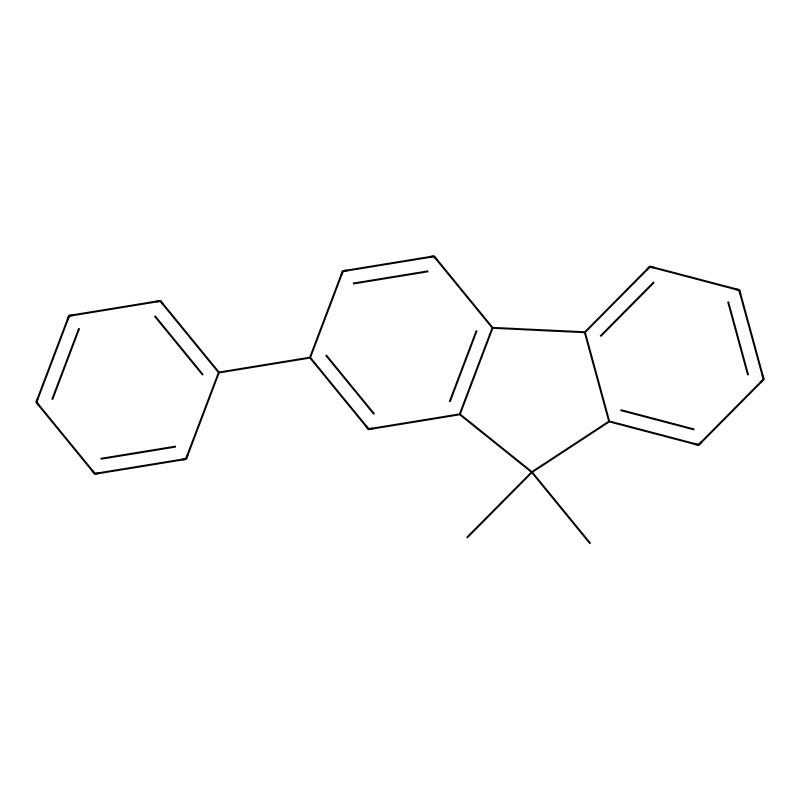9,9-Dimethyl-2-phenyl-9H-fluorene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
9,9-Dimethyl-2-phenyl-9H-fluorene is an organic compound characterized by the molecular formula C21H18. This compound features a fluorene backbone with two methyl groups at the 9th position and a phenyl group at the 2nd position. Its unique structure contributes to its distinct chemical properties and potential applications in various fields, including materials science and organic electronics.
- Oxidation: The methyl groups can be oxidized to form corresponding carbonyl compounds.
- Reduction: The compound can undergo reduction reactions, potentially converting it to other derivatives of fluorene.
- Substitution: The phenyl group may be involved in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. Substitution reactions often utilize electrophiles such as bromine or chlorinating agents.
The synthesis of 9,9-Dimethyl-2-phenyl-9H-fluorene typically involves several key steps:
- Starting Material: The synthesis begins with fluorene as the base structure.
- Methylation: Methyl groups are introduced at the 9th position through methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.
- Phenylation: A phenyl group is then added at the 2nd position via Friedel-Crafts acylation or other aromatic substitution methods.
These synthetic routes can be optimized for yield and purity through careful control of reaction conditions and purification techniques such as recrystallization or column chromatography.
9,9-Dimethyl-2-phenyl-9H-fluorene has several notable applications:
- Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.
- Material Science: The compound serves as a precursor for synthesizing various polymers and materials with specific optical and electronic characteristics.
- Research: It is utilized as a model compound in studies related to photophysics and photochemistry.
Interaction studies involving 9,9-Dimethyl-2-phenyl-9H-fluorene focus on its behavior in various chemical environments. For example, its interactions with metal ions or other organic compounds can reveal insights into its reactivity and potential uses in catalysis or as ligands in coordination chemistry. Additionally, studies on its photophysical properties help understand how it behaves under light exposure, which is crucial for applications in optoelectronics.
Several compounds share structural similarities with 9,9-Dimethyl-2-phenyl-9H-fluorene. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 9,9-Dimethylfluorene | No phenyl group; only methyl substitutions | Simpler structure, less steric hindrance |
| 2-Phenylfluorene | Contains a phenyl group but lacks methyl substitutions | Different positions of substituents affect reactivity |
| 9,10-Dihydro-2-phenylnaphthalene | Naphthalene core instead of fluorene | Different conjugation pattern affecting properties |
| 4-Methyl-4'-phenylbiphenyl | Biphenyl structure with methyl and phenyl groups | Greater planar structure influences electronic properties |
Uniqueness
The uniqueness of 9,9-Dimethyl-2-phenyl-9H-fluorene lies in its combination of both methyl and phenyl substitutions on the fluorene framework. This specific arrangement enhances its stability and reactivity compared to similar compounds, making it particularly valuable in applications requiring precise electronic characteristics and chemical behavior.








